molecular formula C6H9NO3 B2603528 N-acetyl-3-oxobutanamide CAS No. 27091-70-9

N-acetyl-3-oxobutanamide

Cat. No. B2603528
CAS RN: 27091-70-9
M. Wt: 143.142
InChI Key: IZOZBUJRWPPEBT-UHFFFAOYSA-N
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Description

N-acetyl-3-oxobutanamide is a chemical compound with the molecular formula C6H9NO3 . It has an average mass of 143.141 Da and a mono-isotopic mass of 143.058243 Da .


Synthesis Analysis

N-acetyl-3-oxobutanamide can be synthesized from several nitrogen-based heterocycles (pyridine, pyrimidine, and pyrazole) attached to p-phenolic substrates . It is also known that N-acetylated amino acids, which are members of the fatty acid amide family, have long been known to occur in biological systems .


Molecular Structure Analysis

The molecular structure of N-acetyl-3-oxobutanamide is represented by the linear formula C6H9NO3 .


Chemical Reactions Analysis

N-acetyl-3-oxobutanamide is part of the N-acyl amino acids (NA-AAs), a sub-class of the fatty acid amide family. The biosynthesis, degradation, enzymatic modification, and transport of these N-acylated amino acids have been studied .


Physical And Chemical Properties Analysis

N-acetyl-3-oxobutanamide has a molecular weight of 143.14 and a predicted density of 1.120±0.06 g/cm3 . It has a melting point of 89-91 °C .

Safety And Hazards

Safety data sheets indicate that N-acetyl-3-oxobutanamide may be harmful if swallowed . Non-occupational exposure can occur from inhalation of ambient air or ingestion of contaminated food .

Future Directions

N-acetyl-3-oxobutanamide, like other N-acyl amino acids, is a subject of ongoing research. Future research directions may include further exploration of its biosynthesis, degradation, enzymatic modification, and transport . Additionally, its potential use in nanomedicine for the treatment of inflammatory diseases is being explored .

properties

IUPAC Name

N-acetyl-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)3-6(10)7-5(2)9/h3H2,1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOZBUJRWPPEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-3-oxobutanamide

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